molecular formula C14H28N2O2 B13343942 tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate

tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate

Cat. No.: B13343942
M. Wt: 256.38 g/mol
InChI Key: CTEDAWRVIZUXKY-UHFFFAOYSA-N
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Description

tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C14H28N2O2. It is a derivative of piperidine and is often used in organic synthesis and medicinal chemistry. The compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method is the reaction of tert-butyl carbamate with 1-isopropylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized synthetic applications where other carbamate derivatives may not be suitable .

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl N-[(1-propan-2-ylpiperidin-3-yl)methyl]carbamate

InChI

InChI=1S/C14H28N2O2/c1-11(2)16-8-6-7-12(10-16)9-15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)

InChI Key

CTEDAWRVIZUXKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC(C1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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